molecular formula C26H24N2O5S B2805110 ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate CAS No. 892289-40-6

ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate

Cat. No. B2805110
CAS RN: 892289-40-6
M. Wt: 476.55
InChI Key: LVFCKFLEMSTECC-JLPGSUDCSA-N
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Description

Ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate is a biochemical used for proteomics research . It has a molecular formula of C26H24N2O5S and a molecular weight of 476.54 .

Scientific Research Applications

Electro-Optical Applications

This compound has been identified as a potential candidate for electro-optical applications. A study reported the growth of a bulk size ethyl 4-amino benzoate crystal, which is a potential candidate for electro-optical applications . The crystal was grown using an indigenously developed single zone transparent resistive furnace .

Nonlinear Optical Properties

A novel azo dye compound derived from ethyl-4-amino benzoate has been synthesized and characterized. The nonlinear optical (NLO) properties of the compound have been studied using continuous wave (cw), low power 473 nm, TEM 00 mode laser beam . The all-optical switching (AOS) using two laser beams is proved to occur in this compound .

Laser Damage Threshold Evaluation

The laser damage threshold value of the ethyl 4-amino benzoate crystal was calculated using a Nd:YAG laser . This property is crucial for materials used in laser systems and optical devices.

Thermal Stability Assessment

The thermal parameters of the ethyl 4-amino benzoate crystal were evaluated using photopyroelectric techniques . The crystal was observed to possess quite fair thermal stability , which is an important property for materials used in various high-temperature applications.

Mechanical Properties Evaluation

The mechanical properties of the ethyl 4-amino benzoate crystal were evaluated using nano-indentation techniques . Although the mechanical strength was found to be low, with reduction in defects as observed, it could be a potential candidate for non-linear optical applications .

UV-Vis Spectroscopy

The transparency of the ethyl 4-amino benzoate crystal was assessed using UV-vis spectroscopy . It was observed that the crystal possesses reasonably good transmittance over the visible spectrum , which is an important property for materials used in optical devices.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its complex structure, it could be of interest in various fields, including medicinal chemistry and proteomics research .

properties

IUPAC Name

ethyl 4-[[(Z)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene]methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-26(30)20-12-14-21(15-13-20)27-16-24-25(29)22-6-4-5-7-23(22)28(34(24,31)32)17-19-10-8-18(2)9-11-19/h4-16,27H,3,17H2,1-2H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFCKFLEMSTECC-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate

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